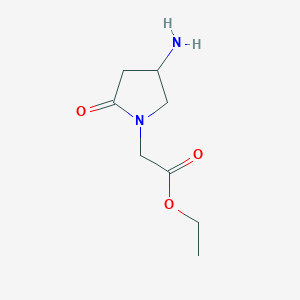

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate

Description

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate is a pyrrolidinone-derived compound characterized by a 2-oxopyrrolidine ring substituted with a 4-amino group and an ethyl acetate side chain. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and synthetic chemistry applications. Its molecular formula is C₈H₁₃N₂O₃, with a molecular weight of 185.20 g/mol. The compound’s reactivity and solubility are influenced by the polar 4-amino group and the ester functionality .

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)5-10-4-6(9)3-7(10)11/h6H,2-5,9H2,1H3 |

InChI Key |

SSWPFTITNPAJGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CC(CC1=O)N |

Origin of Product |

United States |

Preparation Methods

Alkylation and Cyclization Route

One common approach involves the alkylation of 4-aminobutyric acid esters with halogen-substituted acetamides or related alkylating agents in polar aprotic solvents such as dimethylformamide (DMF). Potassium phosphate monohydrate is used as a base, and the reaction temperature is maintained between 20 to 60 °C. This step yields intermediates such as n-butyl 4-carbamoylmethylamino-3-phenylbutyrate.

Subsequent cyclization of these intermediates is performed in toluene at reflux temperature, often in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide as phase transfer catalysts. This cyclization step forms the pyrrolidinone ring, producing the target compound or its close analogs in quantitative or high yields.

Purification is achieved by column chromatography or recrystallization from water, with yields reported between 48% and 63% depending on the method used.

Esterification and Hydrolysis

Esterification of the corresponding carboxylic acid derivatives with ethanol under acidic conditions (e.g., sulfuric acid catalyst) is a key step to obtain the ethyl ester functionality. This is typically done by refluxing the acid with ethanol and removing water via azeotropic distillation using solvents like cyclohexane.

Hydrolysis of ester intermediates under acidic conditions (e.g., aqueous HCl at pH 1–2) can be used to convert esters to acids or to modify functional groups prior to amination.

Amination

The introduction of the amino group at the 4-position of the pyrrolidinone ring is achieved by treatment with aqueous ammonia or ammonium salts under stirring, often at low temperatures to avoid side reactions. This step converts keto or hydroxy intermediates into the corresponding amino derivatives.

Hydrogenation

Catalytic hydrogenation using ruthenium on carbon (Ru/C) catalysts under hydrogen pressure (5–50 bar) at temperatures between 0 and 70 °C selectively reduces keto groups to hydroxy or amino groups, facilitating the formation of the 4-amino substituent on the pyrrolidinone ring.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 4-aminobutyric acid ester + halogenated acetamide, K3PO4·H2O, DMF | 20–60 °C | 60–75 | Polar aprotic solvent, base catalyzed |

| Cyclization | Toluene, K3PO4·H2O, tetrabutylammonium bromide | Reflux (~110 °C) | 48–63 | Phase transfer catalysis |

| Esterification | Ethanol, H2SO4 catalyst, cyclohexane reflux | 67–80 °C | 80–88 | Azeotropic water removal |

| Amination | Aqueous ammonia, stirring | 0–25 °C | 70–85 | Converts keto/hydroxy to amino group |

| Hydrogenation | H2 gas, Ru/C catalyst, acidic aqueous medium | 0–70 °C, 5–50 bar | >90 (industrial) | Selective reduction of keto group |

Research Findings and Industrial Relevance

- Industrial processes emphasize careful control of pH, temperature, and catalyst loading to maximize yield and purity.

- Hydrogenation steps using Ru/C catalysts have been optimized to achieve over 90% conversion efficiency on an industrial scale.

- Esterification under reflux with sulfuric acid and cyclohexane as solvent is a robust method for producing high-purity ethyl esters.

- Alkylation and cyclization steps are critical for constructing the pyrrolidinone ring and introducing the amino substituent, with phase transfer catalysts improving reaction rates and yields.

Analytical and Purification Techniques

- Purification is commonly performed by recrystallization from water or column chromatography.

- Structural confirmation and purity assessment utilize Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

- Reaction monitoring is often done by HPLC to ensure completion and to detect impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate has shown potential in several pharmaceutical applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting efficacy in treating bacterial infections .

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that compounds with similar structural motifs possess selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Enzyme Inhibition : this compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's. Inhibitors of acetylcholinesterase, for example, are being explored for their potential in treating neurodegenerative conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against common bacterial strains. The results indicated that certain derivatives exhibited potent activity, leading to further investigations into their mechanisms of action and therapeutic potential.

Case Study 2: Cancer Cell Selectivity

In vitro studies on various cancer cell lines revealed that specific derivatives of this compound demonstrated significant cytotoxic effects, suggesting a pathway for developing new anticancer agents. The selectivity towards malignant cells over healthy cells was particularly noteworthy, indicating a promising avenue for targeted therapies.

Case Study 3: Enzyme Interaction

Research focusing on the enzyme inhibition properties of this compound highlighted its potential role in modulating key metabolic pathways. The compound's ability to inhibit acetylcholinesterase was specifically noted, which could lead to advancements in treatments for conditions like Alzheimer's disease.

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Key Analogues

Key Observations :

- The 4-amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-amino analogues like the phenyl-substituted derivative in .

- Replacement of the ester group with an amide (as in ) reduces hydrophobicity but increases metabolic stability.

- Imidazole-containing analogues (e.g., ) exhibit distinct electronic properties due to aromaticity, influencing binding affinity in biological systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The 4-amino group reduces lipophilicity (LogP = 0.45 vs. 2.1 for the phenyl analogue), improving aqueous solubility but increasing susceptibility to hydrolysis .

- Amide derivatives (e.g., ) exhibit superior water solubility due to hydrogen-bonding capacity.

Table 3: Hazard Comparison

Key Observations :

- Amino and ester groups may contribute to irritancy, as seen in structurally related compounds .

- Amide derivatives show higher acute oral toxicity (Category 4), necessitating careful handling .

Biological Activity

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxopyrrolidine with ethyl bromoacetate in the presence of a base like sodium hydride. The reaction is performed under reflux conditions using solvents such as tetrahydrofuran (THF). The product is purified through recrystallization or column chromatography.

This compound interacts with specific molecular targets, particularly enzymes and receptors. It may act as an inhibitor or activator, modulating enzymatic activity and influencing various biochemical pathways. Notably, it has been suggested that this compound can inhibit enzymes involved in neurotransmitter degradation, potentially enhancing neurotransmitter levels and improving cognitive functions .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study involving various pyrrolidine derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells. The viability of these cells was notably reduced upon treatment with specific derivatives, suggesting a structure-dependent enhancement of anticancer activity .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. It has been proposed as a candidate for treating neurological disorders due to its ability to enhance cognitive function by modulating neurotransmitter systems. This characteristic aligns it with other nootropic compounds such as Piracetam and Aniracetam, which share a similar structural framework .

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on A549 cells, derivatives of this compound were tested at a concentration of 100 µM for 24 hours. The results indicated a significant reduction in cell viability compared to controls, with some derivatives achieving over 60% reduction in viability .

- Neuroprotective Study : Preliminary investigations into the neuroprotective effects revealed that this compound could enhance cognitive performance in animal models by increasing acetylcholine levels through inhibition of acetylcholinesterase activity. This suggests its potential utility in treating conditions such as Alzheimer's disease .

Comparative Analysis

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between pyrrolidinone derivatives and activated esters. A common method involves reacting 4-amino-2-pyrrolidone with ethyl oxalyl monochloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . Optimization may include controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or THF for solubility). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield and purity .

Q. How can the structural identity of this compound be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and hydrogen-bonding networks . For example, the lactam ring conformation can be assessed using Cremer-Pople puckering parameters to quantify non-planarity . Validation tools like PLATON or CCDC software check for structural outliers and data completeness, ensuring compliance with IUCr standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous pyrrolidinone derivatives, personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. Avoid inhalation of dust/aerosols; use fume hoods for weighing and synthesis. In case of skin contact, wash immediately with soap and water. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidinone ring impact the compound’s reactivity or biological activity?

The pyrrolidinone ring adopts non-planar conformations due to puckering, quantified using amplitude (q) and phase angle (φ) parameters . For example, an envelope conformation (φ ≈ 0°) may enhance hydrogen-bonding interactions with biological targets, while a twist conformation (φ ≈ 18°) could alter solubility. Molecular dynamics simulations or NMR studies (e.g., NOESY for spatial proximity) can correlate ring dynamics with functional properties .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

Discrepancies often arise from solvent effects, crystal packing forces, or dynamic averaging in solution. For instance, DFT calculations may predict a planar lactam ring, while SC-XRD reveals puckering due to crystal lattice constraints . Cross-validate using multiple techniques: compare solid-state (SC-XRD, IR) and solution-state (NMR, UV-Vis) data. SHELX refinement logs should be scrutinized for data quality indicators (e.g., R-factors, electron density residuals) .

Q. What strategies are effective in analyzing impurities or degradation products of this compound?

Impurity profiling requires HPLC-MS with orthogonal detection (e.g., UV/ELSD) and reference standards. Common impurities include hydrolyzed products (e.g., 2-(4-amino-2-oxopyrrolidin-1-yl)acetic acid) or residual solvents . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways. For quantification, calibrate against certified reference materials (CRMs) like those listed in pharmaceutical impurity databases .

Q. How can the compound’s potential pharmacological activity be evaluated preclinically?

Derivatives of 2-oxopyrrolidin-1-yl acetates have shown anticonvulsant and nootropic activity in rodent models . Key assays include:

- In vitro : Receptor binding (e.g., GABA_A modulation) and enzyme inhibition (e.g., acetylcholinesterase).

- In vivo : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests.

Dose-response studies should assess ED₅₀ values, while toxicology screens (e.g., Ames test) evaluate mutagenicity .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or protonation states?

Variable-temperature NMR can detect tautomeric equilibria (e.g., lactam-lactim tautomerism). For protonation states, pH-dependent UV-Vis titration or X-ray photoelectron spectroscopy (XPS) provides direct evidence. Solid-state NMR (e.g., N CPMAS) distinguishes hydrogen-bonding networks in polymorphs .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Recommended Value | Tool/Software | Reference |

|---|---|---|---|

| R-factor (R₁) | < 0.05 | SHELXL | |

| Puckering amplitude (q) | 0.2–0.5 Å | Cremer-Pople analysis | |

| Hydrogen-bond distance | 2.7–3.3 Å | PLATON |

Q. Table 2. Common Impurities and Detection Methods

| Impurity | Source | Detection Method | Reference |

|---|---|---|---|

| 2-(4-amino-2-oxopyrrolidin-1-yl)acetic acid | Hydrolysis | HPLC-MS (m/z 143.1) | |

| Ethyl oxalate | Unreacted starting material | GC-FID |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.